
(S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol
Overview
Description
(S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol is a chiral compound with significant potential in various fields of scientific research. This compound features a unique structure with two methoxyphenyl groups and a phenyl group attached to a central carbon atom, along with an amino group and a hydroxyl group. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol typically involves multi-step organic reactions One common method includes the use of Grignard reagents, where a phenylmagnesium bromide reacts with a suitable precursor to introduce the phenyl group The methoxyphenyl groups can be introduced through Friedel-Crafts alkylation reactions using anisole derivatives
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone intermediate can be reduced to the hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Ammonium acetate in ethanol for reductive amination.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the hydroxyl group.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The methoxyphenyl and phenyl groups contribute to its hydrophobic interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
(S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol is unique due to its specific stereochemistry and the presence of both methoxyphenyl and phenyl groups, which contribute to its distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral catalysis.
Properties
IUPAC Name |
2-amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-26-20-12-8-18(9-13-20)23(25,19-10-14-21(27-2)15-11-19)22(24)16-17-6-4-3-5-7-17/h3-15,22,25H,16,24H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGPNLPKCOPYTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(CC3=CC=CC=C3)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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